molecular formula C15H11F3N4O2S B11059037 4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile

4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B11059037
M. Wt: 368.3 g/mol
InChI Key: AGXWVMHNTCWIPQ-UHFFFAOYSA-N
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Description

4-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE is a complex organic compound that features a benzothiazole ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are also employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like Dess-Martin periodinane for oxidation, and reducing agents such as hydrogen gas for reduction. Substitution reactions often involve halogenated compounds and nucleophiles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE has several scientific research applications:

Properties

Molecular Formula

C15H11F3N4O2S

Molecular Weight

368.3 g/mol

IUPAC Name

4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C15H11F3N4O2S/c1-7-9(6-19)14(12(23)20-7,15(16,17)18)22-13-21-10-4-3-8(24-2)5-11(10)25-13/h3-5H,1-2H3,(H,20,23)(H,21,22)

InChI Key

AGXWVMHNTCWIPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1)(C(F)(F)F)NC2=NC3=C(S2)C=C(C=C3)OC)C#N

Origin of Product

United States

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